N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is a complex organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a propanamide side chain. The presence of the 4-methylphenyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Phthalazinone Core: The synthesis begins with the formation of the phthalazinone core through a cyclization reaction involving a suitable dicarbonyl compound and hydrazine.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the phthalazinone core reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanamide Side Chain: The final step involves the reaction of the intermediate with diethylamine and a suitable acylating agent to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (RNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide can be compared with other similar compounds, such as:
N,N-diethyl-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide: Similar structure but with a chlorine substituent instead of a methyl group, which may alter its reactivity and biological activity.
N,N-diethyl-3-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]propanamide:
N,N-diethyl-3-[4-(4-nitrophenyl)-1-oxophthalazin-2(1H)-yl]propanamide: Features a nitro group, which can significantly impact its electronic properties and reactivity.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-4-24(5-2)20(26)14-15-25-22(27)19-9-7-6-8-18(19)21(23-25)17-12-10-16(3)11-13-17/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
ZDKFGYWVYGWYNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.